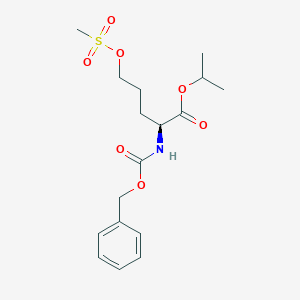
Ethyl-2-(4-Thiazolyl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-Thiazolyl)acetate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and antibiotics . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
Ethyl 2-(4-Thiazolyl)acetate has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of Cefdinir derivatives . A study reported the synthesis, molecular structure, molecular docking, and spectral characterization of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate . Another study reported the synthesis and antimicrobial activity of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-Thiazolyl)acetate has been analyzed using various spectroscopic techniques such as NMR, FT-IR, and FT-Raman . The experimental spectroscopic and X-ray diffraction data were compared to the theoretically ones .
Physical And Chemical Properties Analysis
Ethyl 2-(4-Thiazolyl)acetate is a solid substance . Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, einschließlich Ethyl-2-(4-Thiazolyl)acetat, zeigen antioxidative Aktivität . Diese Eigenschaft macht sie nützlich bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.
Antibakterielle Aktivität
Thiazolverbindungen haben eine signifikante antimikrobielle Aktivität gezeigt . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht.
Antivirale Aktivität
Thiazolderivate haben antivirale Eigenschaften gezeigt . Sie könnten bei der Entwicklung von antiretroviralen Medikamenten eingesetzt werden, die zur Behandlung von Virusinfektionen wie HIV verwendet werden.
Antitumoraktivität
Es wurde festgestellt, dass Thiazolverbindungen Antitumor- oder zytotoxische Eigenschaften besitzen . Sie können das Wachstum von Tumorzellen hemmen, was sie zu potenziellen Kandidaten für die Krebstherapie macht.
Entzündungshemmende Aktivität
Thiazolderivate haben entzündungshemmende Wirkungen gezeigt . Sie können Entzündungen reduzieren, die ein Schlüsselfaktor bei vielen chronischen Krankheiten wie Arthritis und Asthma sind.
Neuroprotektive Aktivität
Thiazolverbindungen haben neuroprotektive Wirkungen gezeigt . Sie können Neuronen vor Schäden schützen, was bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnte.
Antiepileptische Aktivität
<a data-citationid="3696bb03-b95a-9908-3799-99614c9157b0-36-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s00044-
Wirkmechanismus
Target of Action
Ethyl 2-(4-Thiazolyl)acetate, also known as 4-Thiazoleacetic acid, ethyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazoles, in general, are known to interact with various biological targets and exhibit diverse therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities .
Result of Action
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl 2-(4-thiazolyl)acetate in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it can react with some other compounds, and its reaction with certain metals can produce toxic byproducts.
Zukünftige Richtungen
The potential applications of ethyl 2-(4-thiazolyl)acetate are vast, and there are many potential future directions for research. For example, further studies could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties. In addition, more research could be done to understand its mechanism of action and to develop new synthetic methods for its production. Finally, further studies could be conducted to understand its biochemical and physiological effects and to better understand its potential uses in biochemistry and physiology.
Synthesemethoden
Ethyl 2-(4-thiazolyl)acetate can be synthesized from ethyl thiocyanate and ethyl acetate in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a thiocyanate intermediate, which is then attacked by the ethyl acetate to form the desired product. The reaction is typically carried out at temperatures between 50 and 80°C, and the yield is usually around 80-90%.
Safety and Hazards
Ethyl 2-(4-Thiazolyl)acetate should be used only in well-ventilated areas. The container should be kept tightly closed. It is advised not to smoke, swallow, or breathe in vapours, mist, or gas. Contact with skin, eyes, and clothing should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Eigenschaften
IUPAC Name |
ethyl 2-(1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBKPOYFXBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120155-43-3 |
Source


|
| Record name | ethyl 2-(1,3-thiazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)



![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)

![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)




